2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)16-27-21(28)11-10-20(24-27)22(29)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILSXBEGKGATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Table 1: Structural and Molecular Comparisons
Key Observations:
- Core Flexibility: The dihydropyridazin-3-one core (target compound, L4, ) is associated with metabolic stability due to reduced oxidation susceptibility compared to pyridinones () .
- Substituent Impact: The 4-fluorophenyl group (target, L4, ) enhances lipophilicity and may improve CNS penetration. The phenylpiperazine-carbonyl group (target) contrasts with L4’s furan-quinoline-piperazine, suggesting divergent receptor interactions. L4’s larger substituent may reduce bioavailability (MW = 469.49 vs. target’s likely lower MW) .
Key Observations:
- Synthetic Challenges : The target’s synthesis likely involves piperazine-carbonyl coupling (similar to ’s multi-step process), while ’s styryl-substituted analog is simpler but less stable .
Preparation Methods
Acid Chloride Intermediate
The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which reacts with 4-phenylpiperazine in dichloromethane (DCM) under inert conditions. Triethylamine is added to scavenge HCl, facilitating high conversion rates.
Reaction Scheme :
Conditions :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with 4-phenylpiperazine in DMF. This method avoids harsh acid chloride conditions, preserving acid-sensitive functional groups.
Conditions :
Integrated Synthetic Route
Combining the above steps, a representative synthesis proceeds as follows:
-
Cyclocondensation : Ethyl 3-oxo-4-(carboxy)pentanoate reacts with hydrazine hydrate to form 6-carboxy-2,3-dihydropyridazin-3-one.
-
Alkylation : Treatment with (4-fluorophenyl)methyl bromide in DMF/K2CO3 introduces the benzyl group.
-
Amide Coupling : EDC/HOBt-mediated reaction with 4-phenylpiperazine yields the target compound.
Overall Yield : 40–55% (three steps).
Analytical Characterization
Critical spectroscopic data for validation include:
-
1H NMR : Aromatic protons (δ 7.2–7.8 ppm), piperazine methylenes (δ 3.1–3.5 ppm), and dihydropyridazinone CH2 (δ 4.1–4.3 ppm).
-
HRMS : Molecular ion peak at m/z 433.18 (calculated for C23H22FN4O2).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at position 4 is minimized by steric hindrance from the 6-carboxy group.
-
Piperazine Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reactivity.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates intermediates .
Q & A
Q. What are the key steps in synthesizing 2-[(4-fluorophenyl)methyl]-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via condensation reactions under reflux conditions.
- Step 2 : Introduction of the 4-phenylpiperazine moiety using carbodiimide-mediated coupling reactions (e.g., EDCI/HOBt) to attach the piperazine-carbonyl group.
- Step 3 : Alkylation of the pyridazinone nitrogen with a 4-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF).
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Structural confirmation requires NMR (¹H/¹³C, COSY/HSQC) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound?
Critical methods include:
- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., fluorophenyl protons at ~7.1–7.3 ppm, piperazine carbons at ~45–55 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles, particularly for the dihydropyridazinone ring and piperazine conformation .
Q. What preliminary assays are recommended to assess its biological activity?
- Receptor binding assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarities to psychoactive piperazine derivatives. Use radioligand displacement assays (e.g., [³H]-spiperone for D₂) .
- Enzyme inhibition studies : Test for phosphodiesterase (PDE) or kinase inhibition using fluorescence-based enzymatic kits .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the piperazine-carbonyl intermediate?
- Catalyst screening : Test coupling agents like HATU or DCC vs. EDCI for amide bond formation; HATU often improves yields by 10–15% in polar aprotic solvents (e.g., DCM/THF) .
- Temperature control : Maintain reactions at 0–5°C during carbodiimide activation to minimize side reactions.
- Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) with brine washes to remove unreacted reagents .
Q. How can researchers resolve contradictions in binding affinity data across different receptor subtypes?
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs) to distinguish antagonism vs. inverse agonism.
- Receptor homology modeling : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., D³.32 in dopamine receptors) influencing selectivity .
- Statistical validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability in EC₅₀/IC₅₀ values .
Q. What strategies enhance metabolic stability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve oral bioavailability.
- Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites; block vulnerable sites (e.g., fluorophenyl methyl oxidation) via deuteration or fluorination .
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- QSAR modeling : Train models using descriptors like logP, polar surface area, and topological torsion indices. Validate with experimental IC₅₀ data from analogous pyridazinones .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂A) for ≥100 ns to analyze binding stability and hydrogen-bond networks .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Split-plot designs : Assign synthesis batches to main plots and biological replicates to subplots, reducing confounding effects .
- Stability testing : Store compound aliquots at –80°C under nitrogen and pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
